Gymnastatin Q

Description

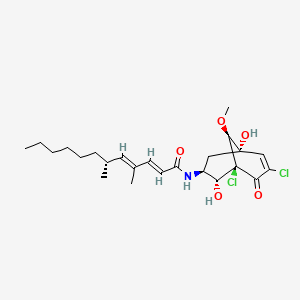

Structure

3D Structure

Properties

Molecular Formula |

C24H35Cl2NO5 |

|---|---|

Molecular Weight |

488.4 g/mol |

IUPAC Name |

(2E,4E,6R)-N-[(1S,2R,3S,5S,9S)-1,7-dichloro-2,5-dihydroxy-9-methoxy-8-oxo-3-bicyclo[3.3.1]non-6-enyl]-4,6-dimethyldodeca-2,4-dienamide |

InChI |

InChI=1S/C24H35Cl2NO5/c1-5-6-7-8-9-15(2)12-16(3)10-11-19(28)27-18-14-23(31)13-17(25)20(29)24(26,21(18)30)22(23)32-4/h10-13,15,18,21-22,30-31H,5-9,14H2,1-4H3,(H,27,28)/b11-10+,16-12+/t15-,18+,21-,22+,23-,24+/m1/s1 |

InChI Key |

MZPLGIXULRXDSO-HKYLIPGXSA-N |

Isomeric SMILES |

CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1C[C@@]2(C=C(C(=O)[C@]([C@@H]1O)([C@H]2OC)Cl)Cl)O |

Canonical SMILES |

CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C=C(C(=O)C(C1O)(C2OC)Cl)Cl)O |

Synonyms |

gymnastatin Q |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies

Fungal Source and Isolation Techniques

The initial step in obtaining Gymnastatin Q involves its separation from the producing organism and the complex mixture of other metabolites.

This compound is a natural product originating from the fungus Gymnascella dankaliensis. figshare.comnih.govacs.org This particular fungal strain was isolated from a marine sponge of the genus Halichondria. figshare.comnih.govacs.orgnih.gov The symbiotic relationship between sponges and microorganisms is a well-known source of novel chemical compounds.

The process of extracting compounds from the fungal culture begins with the separation of the fungal mass, known as the mycelium. A common and effective method for this is the use of a mycelial methanol (B129727) extract. figshare.comnih.govacs.orgnih.gov This involves soaking the freeze-dried and powdered mycelium in methanol to dissolve the organic compounds, including this compound. maynoothuniversity.ienih.govnih.gov The resulting solution, containing a mixture of metabolites, is then separated from the solid mycelial biomass for further purification. maynoothuniversity.ie

To isolate this compound from the crude methanol extract, a series of chromatographic techniques are employed. wikipedia.orgnih.gov Chromatography separates compounds based on their different physical and chemical properties as they interact with a stationary phase while being carried by a mobile phase. wikipedia.orgnih.gov Techniques such as column chromatography, thin-layer chromatography (TLC), and preparative thin-layer chromatography are often used in the initial stages of purification. For finer separation and to achieve high purity, more advanced methods like medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) are utilized. nih.govvulcanchem.com

Table 1: Chromatographic Separation Techniques

| Technique | Principle |

|---|---|

| Column Chromatography | Separation based on the differential adsorption of compounds to a solid stationary phase packed in a column. |

| Thin-Layer Chromatography (TLC) | A planar chromatography technique used to separate non-volatile mixtures. |

| Preparative TLC | A larger scale version of TLC used to purify and isolate compounds. |

| Medium-Pressure Liquid Chromatography (MPLC) | A column chromatography technique that uses a pump to move the mobile phase, allowing for faster and more efficient separations than gravity-fed columns. |

| High-Performance Liquid Chromatography (HPLC) | A highly efficient column chromatography technique that uses high pressure to force the solvent through the column packed with fine particles, resulting in high-resolution separations. |

Extraction Methodologies (e.g., Mycelial Methanol Extract)

Advanced Spectroscopic and Analytical Approaches for Stereostructure Determination

Once a pure sample of this compound is obtained, its exact three-dimensional structure, including the spatial arrangement of its atoms (stereostructure), is determined using sophisticated analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. ua.esnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

For a complex structure like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary. figshare.comnih.govnih.gov

1D NMR (¹H and ¹³C): These experiments provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments.

2D NMR: These experiments reveal correlations between different nuclei, helping to piece together the molecular puzzle.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different parts of the molecule. figshare.comvulcanchem.comclockss.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing critical information about the molecule's three-dimensional shape and relative stereochemistry. figshare.comvulcanchem.comclockss.orgacs.org

Mass spectrometry (MS) is another vital analytical technique that provides information about the mass-to-charge ratio of ions. wikipedia.orgplasmion.com This allows for the determination of the molecular weight of this compound and can also provide clues about its elemental composition through high-resolution mass spectrometry (HRMS). vulcanchem.com The fragmentation pattern observed in the mass spectrum can further help to confirm the proposed structure. wikipedia.org

Table 2: Spectroscopic Data for this compound

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |

| HMBC | Establishes long-range (2-3 bond) correlations between hydrogen and carbon atoms, aiding in the assembly of the carbon skeleton. |

| NOESY | Shows through-space correlations between protons, which is essential for determining the relative stereochemistry. |

| MS | Determines the molecular weight and provides information about the elemental composition. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a vital analytical technique used to identify the functional groups present within a molecule. The method works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of specific chemical bonds within the molecule, effectively providing a "molecular fingerprint."

In the original study detailing the characterization of this compound, its FTIR spectrum was recorded, revealing key absorption bands that provided initial clues to its chemical structure. acs.org The spectrum showed distinct peaks indicating the presence of several important functional groups.

The primary absorption bands and their corresponding functional group assignments for this compound are detailed below.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| 3384 | O-H (Alcohol), N-H (Amide) | Stretching |

| 1713 | C=O (Ketone) | Stretching |

| 1652 | C=O (Amide I band) | Stretching |

| 1611 | C=C (Alkene), Amide II band | Stretching, N-H Bending |

The broad absorption at 3384 cm⁻¹ is characteristic of hydroxyl (O-H) and amide (N-H) stretching vibrations. acs.org The sharp, strong peak at 1713 cm⁻¹ is indicative of a ketone carbonyl group, while the absorption at 1652 cm⁻¹ is consistent with an amide carbonyl (Amide I band). acs.org The peak at 1611 cm⁻¹ can be attributed to the stretching of carbon-carbon double bonds in the dienamide side chain and the N-H bending of the amide (Amide II band). acs.org Together, these data from the FTIR spectrum provided foundational evidence for the key functional groups that constitute the this compound molecule.

Complementary Spectroscopic Techniques for Structural Assignment

While FTIR is excellent for identifying functional groups, it does not provide the complete structural picture. The definitive elucidation of this compound's complex structure was achieved through the combined application of several complementary spectroscopic methods, primarily high-resolution mass spectrometry and various nuclear magnetic resonance (NMR) techniques.

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its precise molecular formula. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used. It established the molecular formula as C₂₄H₃₅Cl₂NO₅. clockss.org This information was critical, as it defined the elemental composition and the degree of unsaturation, providing a framework into which the structural pieces identified by other methods could be fitted.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light, such as conjugated systems. The UV spectrum of this compound, measured in methanol, showed absorption maxima (λmax) at 211 nm and 265 nm. These absorptions are characteristic of the conjugated π-electron system present in the α,β,γ,δ-unsaturated amide side chain.

Optical Rotation and Circular Dichroism (CD): The chirality, or "handedness," of a molecule is a crucial aspect of its structure. This compound is a chiral molecule, and its specific rotation was measured as [α]D²⁵ +128 (c 0.8, MeOH). This confirms its optical activity. While not explicitly detailed for this compound in its discovery paper, Circular Dichroism (CD) spectroscopy is a powerful technique often used for related compounds to determine the absolute configuration of stereocenters. researchgate.net CD measures the differential absorption of left- and right-circularly polarized light, providing detailed information about the molecule's three-dimensional structure and stereochemistry. researchgate.netwikipedia.org

The data gathered from these complementary techniques, when integrated with extensive 1D and 2D NMR analyses (such as ¹H, ¹³C, COSY, HMBC, and NOESY), allowed for the unambiguous assignment of this compound's constitution and relative stereochemistry. acs.orgnih.gov

| Technique | Information Obtained | Finding for this compound |

| HRESIMS | Precise Mass & Molecular Formula | C₂₄H₃₅Cl₂NO₅ |

| UV-Vis Spectroscopy | Conjugated Systems (Chromophores) | λmax at 211 and 265 nm |

| Optical Rotation | Chirality / Optical Activity | [α]D²⁵ +128 |

| NMR Spectroscopy | Atom Connectivity & Stereochemistry | Detailed 1D/2D data established the final structure |

Elucidation of Biosynthetic Pathways

Proposed Biosynthetic Precursors and Core Scaffolds

The biosynthesis is thought to commence with the condensation of fundamental building blocks, leading to a central intermediate that serves as a scaffold for subsequent modifications.

The biosynthesis of Gymnastatin Q is presumed to begin with the convergence of two primary metabolic pathways: the shikimate pathway, providing the amino acid tyrosine, and the polyketide pathway. rsc.orgnih.gov It is proposed that tyrosine merges with a 14-carbon polyketide fragment to form the initial backbone of the molecule. rsc.orgnih.gov This condensation is a critical initiating event that sets the stage for the construction of the core gymnastatin structure. rsc.orgnih.gov

Following the initial condensation, Gymnastatin N is generated and is considered a key intermediate in the biosynthetic route to a variety of gymnastatin and dankastatin alkaloids. rsc.orgnih.govhhu.de This is supported by the co-isolation of its oxidative product, 12-hydroxygymnastatin N, and an aldehyde product derived from the reduction of the carboxyl group of gymnastatin N. hhu.de The formation of Gymnastatin N from tyrosine and a polyketide fragment is thought to be catalyzed by an acyltransferase. nih.gov This common precursor then undergoes a series of transformations to yield the diverse array of related natural products. rsc.orgnih.gov

Tyrosine and Polyketide Fragment Condensation as Initiating Steps

Enzymatic and Chemical Transformations in Biosynthesis

The conversion of the central intermediate, Gymnastatin N, into the structurally complex this compound involves a series of sophisticated enzymatic and chemical reactions. These transformations include halogenation, oxidative cyclizations, and cascade reactions that construct the final intricate architecture.

A key feature of many gymnastatins, including this compound, is the presence of chlorine atoms. The introduction of these halogens is accomplished through electrophilic halogenation reactions. rsc.orgnih.gov These processes are catalyzed by halogenating enzymes, which utilize a halide source to add chlorine atoms to the molecular scaffold. rsc.orgnih.govnih.gov This halogenation is a crucial step in the biosynthetic pathway, contributing to the structural diversity and biological activity of the final products. rsc.orgnih.gov

The biosynthesis proceeds with various oxidative cyclization reactions that transform the linear precursor into a complex, polycyclic structure. rsc.orgnih.gov These reactions are fundamental in creating the architecturally rich framework of the gymnastatin family. rsc.orgnih.gov Oxidative cyclizations are common strategies in natural product biosynthesis to build rigid and biologically active scaffolds from acyclic precursors. nih.gov

The formation of the characteristic bicyclo[3.3.1]nonane core of this compound and the related oxo-decalin structures found in dankastatins are proposed to occur through aldol (B89426) and oxa-Michael cascade pathways. rsc.orgresearchgate.net These reactions lead to significant skeletal diversification from a common intermediate. rsc.orgrsc.org The bicyclo[3.3.1]nonane-containing gymnastatins are thought to arise via an aldol pathway, while the oxo-decalin-containing dankastatins are formed through an oxa-Michael pathway. rsc.orgresearchgate.net The presence of a C-9 methyl ether in this compound, as opposed to a secondary hydroxyl group in Gymnastatin G, raises questions about the specific nucleophile (e.g., H₂O vs. MeOH) that triggers these cascade reactions. rsc.orgnih.govresearchgate.net Synthetic studies have shown that subtle changes in reaction conditions can influence the formation of either the oxo-decalin or the bicyclo[3.3.1]nonane motifs, highlighting the delicate control that must be exerted in the natural biosynthetic process. rsc.orgrsc.org

Stereochemical Control Mechanisms in Ring Formation (e.g., C-9 stereocenter challenges)

The formation of the characteristic bicyclo[3.3.1]nonane core of gymnastatins like F and Q presents significant stereochemical challenges, particularly concerning the stereocenter at the C-9 position. researchgate.net The presence of a methyl ether at C-9 in this compound (and a hydroxyl group in Gymnastatin G) raises questions about the nucleophile (methanol vs. water) that initiates the ring-forming cascade and how stereocontrol is achieved. researchgate.net

Biomimetic synthesis attempts have provided critical insights into these challenges. In laboratory settings, replicating the proposed biosynthetic cascade often leads to difficulties in controlling the stereochemistry at C-9. rsc.org For instance, studies inspired by the work on ether-containing gymnastatins F and Q hoped that substituting methanol (B129727) with water could forge the bicyclo[3.3.1]nonane core of the related Gymnastatin G. researchgate.net However, treatment of a key precursor derived from L-tyrosine with aqueous potassium hydroxide (B78521) (KOH) in acetonitrile (B52724) resulted in two bicyclo[3.3.1]nonane products, but with the incorrect stereochemistry at the C-9 position. researchgate.net This outcome suggests that a simple, non-enzymatic intramolecular oxa-Michael addition, where a hydrated aldehyde intermediate delivers the oxygen nucleophile, is not stereoselective in the way the natural biosynthetic pathway is. researchgate.netrsc.org The observed reactivity in these chemical models highlights the crucial role of enzymes in nature to overcome such stereochemical hurdles and enforce the correct configuration. rsc.org

Researchers have explored using alternative alcohol-based nucleophiles to prevent the reaction pathway that leads to the undesired C-9 stereochemistry. rsc.org These abiotic studies, where subtle changes in reaction conditions can be leveraged, underscore the sophisticated control that must be exerted by the biosynthetic enzymes to produce the specific stereoisomer found in the natural product. rsc.org

Table 1: Abiotic Synthesis Attempts and C-9 Stereochemical Outcomes

| Precursor | Reagents/Conditions | Product(s) | C-9 Stereochemistry | Source |

|---|---|---|---|---|

| Known compound 18 (from L-tyrosine) | aq. KOH, MeCN | Bicyclo[3.3.1]nonane products (19 and 20) | Incorrect | researchgate.net |

| Spirolactol 7 | Thiophenol, NaH, THF | Bicyclo[3.3.1]non-3-en-2-one 8 | Desired core formed, stereochemistry controlled by subsequent steps | nih.gov |

Alternative Biosynthetic Hypotheses (e.g., Derivation from Aranorosin via Chloride Salts)

An intriguing alternative hypothesis for the origin of chlorinated gymnastatins circumvents some of the challenges associated with electrophilic chlorination and subsequent cyclizations. rsc.org This hypothesis proposes that these compounds could be derived from Aranorosin, a non-halogenated epoxyketone natural product also produced by Gymnascella sp. fungi. rsc.orgrsc.org

This proposed pathway is chemically plausible as the epoxyketone functional group in Aranorosin is at the same oxidation level as the α-chloroenone motif found in gymnastatins like Gymnastatin A, a presumed central intermediate in the biosynthesis of other members of the family. rsc.org This suggests that nature might employ nucleophilic, chloride-mediated chemistry rather than reactions induced by an electrophilic chloronium ion. rsc.org

Laboratory experiments have lent support to this hypothesis. rsc.org Treatment of Aranorosin with simple chloride salts, such as magnesium chloride (MgCl₂) or lithium chloride (LiCl), can initiate a cascade of reactions. rsc.org For example, reacting Aranorosin with MgCl₂ in the presence of an acid scavenger led to the formation of Dankastatin C and a compound with a bicyclo[3.1.1]heptane core, demonstrating that chloride can act as a nucleophile to open the epoxide and trigger rearrangements to form complex alkaloid skeletons. rsc.org This alternative route is significant because it can bypass certain stereochemical problems encountered in the more commonly proposed Michael/aldol cascade approach. rsc.org

Table 2: Experimental Conversion of Aranorosin using Chloride Salts

| Starting Material | Reagents | Key Products Formed | Significance | Source |

|---|---|---|---|---|

| Aranorosin | MgCl₂, 2,6-lutidine, Acetone | Dankastatin C, Bicyclo[3.1.1]heptane-containing compound | Demonstrates chloride-initiated cascade to form related alkaloid scaffolds | rsc.org |

Investigations into Biosynthetic Enzymology and Modulation of Product Ratios

The biosynthesis of the gymnastatin family is believed to originate from the combination of tyrosine and a 14-carbon polyketide fragment to form an initial precursor like Gymnastatin N. researchgate.net From this common precursor, a series of enzymatic reactions, including electrophilic halogenation and various oxidative cyclizations, generates the diverse array of natural products. researchgate.netrsc.org

While the specific enzymes governing the biosynthesis of this compound have not been fully characterized, investigations into the formation of the different structural motifs (bicyclo[3.3.1]nonane for gymnastatins vs. oxo-decalin for dankastatins) provide insight into the underlying enzymatic control. rsc.org These different scaffolds are thought to arise from a common intermediate via competing pathways: an aldol reaction pathway leading to the gymnastatin core and an oxa-Michael pathway leading to the dankastatin core. researchgate.net

How the fungus modulates the ratio of these products is a key question. rsc.org Chemical studies have shown that very small and subtle changes to abiotic reaction conditions can be used to promote the formation of one scaffold over the other. rsc.org This finding strongly implies that in the natural system, specific enzymes finely tune the reaction environment to favor a particular cyclization outcome, thereby controlling the product ratio. rsc.orgrsc.org The investigation into the specific enzymology responsible for these transformations is an active and appealing area of research. rsc.org The existence of a "CoQ-synthome," a biosynthetic complex of multiple enzymes, has been identified for the production of Coenzyme Q in other organisms, and it is plausible that a similar enzymatic machinery is involved in the coordinated and controlled biosynthesis of the gymnastatins. nih.govmdpi.com

Total Synthesis Strategies and Methodological Advancements

Strategic Approaches to the Gymnastatin Q Core Structure

The central challenge in synthesizing this compound lies in the efficient and stereocontrolled assembly of its bicyclic framework. Researchers have primarily focused on cascade reactions that can rapidly build molecular complexity from simpler precursors, often drawing inspiration from proposed biosynthetic pathways.

A highly effective and biomimetic strategy for assembling the core of this compound and its close analogue, Gymnastatin F, involves a tandem reaction sequence. semanticscholar.orgresearchgate.net This approach typically begins with a spirodienone intermediate containing a hemiacetal function. researchgate.netrsc.org The key transformation is a base-catalyzed cascade reaction that constructs the bicyclic system in a single step. rsc.org

The proposed mechanism involves an initial intramolecular oxa-Michael addition, where an oxygen nucleophile attacks the dienone system. escholarship.org This is immediately followed by an intramolecular aldol (B89426) reaction, which closes the second ring and establishes the characteristic bicyclo[3.3.1]nonane skeleton. semanticscholar.orgescholarship.org Nishiyama and colleagues pioneered a synthetic study utilizing this tandem Michael and aldol reaction approach. rsc.org In one reported synthesis, the bicyclic core for this compound was successfully formed with a 64% yield by treating the spirodienone hemiacetal precursor with potassium hydroxide (B78521) in methanol (B129727). rsc.org

| Reaction | Conditions | Outcome | Reference(s) |

| Tandem Michael/Aldol Cascade | KOH/MeOH or KOH/18-crown-6/MeOH | Construction of bicyclo[3.3.1]nonane core | rsc.org |

| Biomimetic Cascade | KHMDS | Predominant formation of bicyclo[3.3.1]nonane products | rsc.orgrsc.org |

This table summarizes key reaction conditions for the tandem Michael and Aldol reaction approach to the Gymnastatin core.

The synthesis of this compound is deeply rooted in biomimetic principles, which seek to replicate nature's synthetic strategies in the laboratory. engineering.org.cn It is hypothesized that the diverse family of gymnastatin and dankastatin alkaloids originates from a common linear precursor, which first forms a spirocyclic intermediate like Gymnastatin A. rsc.orgnomuraresearchgroup.com This intermediate then serves as a branching point for various skeletal rearrangements.

The laboratory synthesis mimics this proposed pathway. The tandem Michael-aldol reaction is a prime example of a biomimetic cascade, where a single, strategically designed precursor is triggered to undergo a series of transformations to yield a complex structure. escholarship.org20.210.105 However, replicating the precise stereochemical outcome observed in nature presents a significant challenge. escholarship.org Studies have shown that subtle variations in reaction conditions, such as the choice of base or temperature, can dramatically influence the reaction pathway, leading to different structural scaffolds like the oxo-decalin core of the dankastatins instead of the bicyclo[3.3.1]nonane core of the gymnastatins. rsc.orgrsc.org This highlights the delicate control that enzymes exert in biosynthesis compared to abiotic laboratory conditions.

Tandem Michael and Aldol Reaction Approaches

Key Synthetic Intermediates and Stereoselective Transformations

The ultimate starting material for the synthesis of chlorinated alkaloids like this compound is the amino acid L-tyrosine. rsc.orgnih.gov A critical early-stage intermediate is a monochlorinated tyrosine derivative, which introduces the halogen atom found in the final natural product. rsc.orgnih.gov

The synthesis of this intermediate requires careful execution to avoid side reactions. In a typical sequence, Boc-protected tyrosine methyl ester is subjected to controlled mono-chlorination using a reagent such as sulfuryl chloride. nih.gov This step is often performed under a stream of argon to remove the HCl byproduct, which could otherwise cause undesired deprotection of the Boc group. nih.gov The resulting chlorinated ester is then reduced to the corresponding aldehyde, which is a direct precursor to the subsequent oxidative dearomatization step that forms the vital spirocyclic intermediate. nih.gov

| Intermediate | Precursor | Key Transformation | Reference(s) |

| Monochloro-Boc-tyrosine methyl ester | Boc-tyrosine methyl ester | Electrophilic chlorination (e.g., with SO2Cl2) | nih.gov |

| Spirolactol | Monochlorinated tyrosine aldehyde | Oxidative dearomatization (e.g., with PIFA) | nih.govsemanticscholar.org |

| Bicyclo[3.3.1]nonane core | Spirolactol / Spirodienone | Base-catalyzed tandem Michael/aldol reaction | rsc.orgrsc.org |

This table outlines key synthetic intermediates and the transformations used to generate them in the synthesis of this compound.

While this compound features a chloroenone moiety, the closely related Gymnastatin G contains an epoxyketone. rsc.org The synthesis of Gymnastatin G provides valuable insights into stereoselective transformations within this natural product family. The creation of the epoxide is achieved through a diastereoselective epoxidation of a corresponding enone intermediate. rsc.org This reaction can be performed using reagents like hydrogen peroxide in the presence of a base such as Triton B. rsc.org

The stereochemical outcome of such epoxidations is often substrate-controlled. cureffi.org In many cases, existing stereocenters or functional groups on the molecule direct the approach of the oxidizing agent to one of the two faces of the double bond. For instance, a nearby hydroxyl group can form a hydrogen bond with the incoming peroxide, guiding the epoxidation to occur on the same face (syn-directing effect), leading to a high degree of diastereoselectivity. cureffi.org

The construction of the signature bicyclo[3.3.1]nonane core is the centerpiece of the total synthesis of this compound. rsc.orgvulcanchem.com As previously described, this is most effectively accomplished through a base-promoted intramolecular cascade reaction starting from a spirodienone hemiacetal. researchgate.netrsc.org

The reaction, when performed with potassium hydroxide in methanol, is proposed to proceed through an oxa-Michael addition followed by an aldol condensation to furnish the bicyclic core containing the chloroenone motif of this compound. rsc.orgnomuraresearchgroup.com Alternative bases like potassium hexamethyldisilazide (KHMDS) have also been shown to favor the formation of the bicyclo[3.3.1]nonane structure. rsc.org A persistent challenge in this key step is achieving the correct relative stereochemistry, particularly at the C-9 bridgehead position, which can be difficult to control without enzymatic guidance. researchgate.net

Methodologies for Stereochemical Control during Synthesis (e.g., C-9 stereocenter)

The construction of the bicyclo[3.3.1]nonane core, a defining feature of this compound, presents a significant stereochemical challenge, particularly in establishing the correct configuration at the C-9 stereocenter. rsc.orgresearchgate.net Synthetic chemists have developed specific methodologies to address this challenge, primarily revolving around a tandem Michael addition and intramolecular aldol reaction sequence. rsc.orgyokohama-cu.ac.jp

Initial biomimetic-inspired approaches to synthesize the related Gymnastatin G, which features a hydroxyl group at C-9, encountered difficulties. researchgate.net When water was used as the oxygen nucleophile in a reaction with a tyrosine-derived precursor, the desired bicyclo[3.3.1]nonane products were formed, but with the incorrect stereochemistry at the C-9 position. nih.gov This outcome suggested that an intramolecular oxa-Michael addition pathway, while stereoselective, favored the undesired diastereomer. nih.gov

To overcome this, research groups have focused on modulating the reaction conditions and the choice of nucleophile. researchgate.netrsc.org The successful synthesis of Gymnastatins F and Q by the Nishiyama group utilized a tandem Michael and aldol reaction approach. rsc.orgyokohama-cu.ac.jp Later investigations into the synthesis of Gymnastatin G further refined this strategy. It was discovered that by employing alternative alcohol-based nucleophiles, such as allyl alcohol or methanol, in combination with specific bases like potassium bis(trimethylsilyl)amide (KHMDS) and carefully controlling the reaction temperature, the formation of the bicyclo[3.3.1]nonane core with the correct C-9 stereochemistry could be favored. researchgate.netrsc.orgresearchgate.net These subtle but critical adjustments to the reaction conditions allow for the selective formation of the desired structural motif over competing pathways, such as the formation of the oxo-decalin core found in the related dankastatin alkaloids. rsc.org

Comparison of Synthetic Yields and Overall Methodological Efficiency

The first total synthesis of Gymnastatin F and Q, accomplished by the Nishiyama group, was a landmark achievement that confirmed their structures. yokohama-cu.ac.jp The key step to form the characteristic bicyclo[3.3.1]nonane core was achieved via a tandem Michael/aldol reaction; however, this crucial transformation was reported to proceed in low yield.

In contrast, synthetic efforts toward other closely related gymnastatins have reported more favorable yields for key transformations. For example, the total synthesis of Gymnastatin G involved a late-stage coupling that delivered the final product and its C1-epimer in a 60% combined yield. Similarly, the synthesis of Dankastatin B, which shares a biosynthetic precursor with the gymnastatins, featured a highly efficient cyclization step to form its core structure in 78% yield. rsc.orgnih.gov

| Compound | Key Step / Transformation | Reported Yield | Reference |

|---|---|---|---|

| Gymnastatin F / Q | Tandem Michael/Aldol Cyclization | Low | |

| Gymnastatin G | Final HATU Coupling | 60% (combined for two epimers) | |

| Dankastatin B | KHMDS-mediated Cyclization | 78% | rsc.orgnih.gov |

| Dankastatin C | Formation of Double MeOH Adduct | 42% | nih.gov |

Derivatization Strategies for Mechanistic Probe Generation

To investigate the mechanism of action and identify the cellular targets of the gymnastatin family, researchers have employed derivatization strategies to generate specialized molecular probes. These strategies involve the synthesis of analogues or the introduction of specific functional groups onto the natural product scaffold to facilitate biological studies. rsc.org

One common approach is the synthesis of simplified analogues to conduct structure-activity relationship (SAR) studies. For example, to probe the activity of Gymnastatin N against Polo-like kinase 1 (Plk1), analogues were synthesized which suggested that the diene and free carboxylic acid moieties were crucial for its bioactivity. rsc.org In another study, a library of eight novel gymnastatin analogues, lacking the complex bicyclic core but retaining the tyrosine-amide linkage with varied side chains, was prepared. rsc.org Testing these compounds against the A549 cancer cell line and Plk1 revealed that methyl ester derivatives were more active than their carboxylic acid counterparts and that increasing the side chain length enhanced cytotoxicity. rsc.org

A more direct strategy for target identification involves the generation of probes for activity-based protein profiling (ABPP). This has been powerfully demonstrated with the related natural product, Dankastatin B. Dankastatin B possesses several electrophilic sites that can potentially form covalent bonds with protein targets. nih.gov To identify these targets, an alkyne-functionalized probe of Dankastatin B was synthesized. Using chemoproteomic approaches, this probe enabled the identification of the voltage-dependent anion channel 3 (VDAC3) as a primary and specific covalent target in cancer cells, thereby elucidating a potential mechanism for its anti-cancer effects. This derivatization strategy, which converts the natural product into a tool for target discovery, is invaluable for understanding the complex biology of electrophilic compounds like this compound.

Quantitative Structure Activity Relationship Qsar Studies for Mechanistic Insights Preclinical Focus

Principles and Methodologies of QSAR Modeling

QSAR models are founded on the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. neovarsity.orgopenaccessjournals.com The process involves creating a mathematical model that relates predictor variables (molecular descriptors) to a response variable (biological activity). wikipedia.org

The fundamental premise of QSAR is that variations in the structural or physicochemical properties of a group of molecules are responsible for the observed differences in their biological activities. ajrconline.org This relationship can be expressed mathematically as:

Activity = f (Molecular Descriptors) + error wikipedia.org

This equation signifies that the biological activity (e.g., IC₅₀, EC₅₀) is a function of various descriptors that quantify the structural, physicochemical, and electronic features of the molecules. mdpi.comnih.gov The goal of QSAR is to develop a statistically significant model that not only describes this relationship for a known set of compounds (the training set) but can also predict the activity of new, untested compounds. protoqsar.combiolscigroup.us The process begins with a dataset of compounds with known biological activities, for which molecular descriptors are calculated. mdpi.com Using statistical methods, a relationship is then established and validated to ensure its predictive power. nih.gov

Molecular descriptors are numerical values that represent the chemical information of a molecule. frontiersin.org The selection of appropriate descriptors is a critical step, as they must capture the structural features relevant to the biological activity being studied. mdpi.com Descriptors can be broadly categorized based on their dimensionality. neovarsity.org

Table 1: Common Molecular Descriptors in QSAR

| Descriptor Category | Examples | Description |

|---|---|---|

| 1D Descriptors | Molecular Weight, logP (lipophilicity), Atom Counts, Hydrogen Bond Donors/Acceptors. neovarsity.org | Simple, whole-molecule properties derived from the molecular formula. neovarsity.org |

| 2D Descriptors | Topological Indices (e.g., Wiener, Zagreb), Molecular Connectivity, 2D Fingerprints. neovarsity.orgfrontiersin.org | Based on the 2D representation (graph) of the molecule, describing connectivity and branching. neovarsity.org |

| 3D Descriptors | Molecular Shape, Electrostatic Properties, Steric Parameters (e.g., CoMFA fields), Solvent Accessible Surface Area. neovarsity.org | Derived from the 3D coordinates of the atoms, describing the molecule's spatial arrangement. neovarsity.org |

| Quantum-Chemical Descriptors | HOMO/LUMO Energies, Dipole Moment, Atomic Charges. biolscigroup.usfrontiersin.org | Electronic properties calculated using quantum mechanics, providing insight into reactivity. biolscigroup.us |

For the gymnastatin family, key descriptors would likely include those that quantify steric hindrance around the bicyclic core, the reactivity of electrophilic sites (e.g., local atomic charges, HOMO/LUMO energies), and lipophilicity conferred by the long amide side chain. frontiersin.orgvulcanchem.comnih.gov

Once descriptors are calculated, various statistical methods are employed to build the QSAR model. slideshare.net The choice of method depends on the complexity of the relationship between structure and activity, which can be linear or non-linear. mdpi.com

Table 2: Statistical Methods in QSAR Model Development

| Method | Description |

|---|---|

| Multiple Linear Regression (MLR) | A method used to model the linear relationship between a dependent variable and one or more independent variables (descriptors). annamalaiuniversity.ac.in It is one of the simplest and most interpretable methods. |

| Partial Least Squares (PLS) Regression | A multivariate statistical technique particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.govannamalaiuniversity.ac.in |

| Principal Component Analysis (PCA) | A dimensionality reduction technique often used as a preprocessing step to group similar molecules or to select the most informative, uncorrelated descriptors. nih.govslideshare.net |

| Support Vector Machines (SVM) | A machine learning method that can be used for both regression and classification tasks, capable of modeling complex, non-linear relationships. neovarsity.org |

| Artificial Neural Networks (ANN) | Computational models inspired by the structure of biological neural networks. slideshare.net They are powerful tools for modeling highly complex and non-linear data but can be less interpretable ("black box" models). |

| Genetic Algorithms (GA) | Optimization algorithms used for feature selection, identifying the most relevant subset of descriptors from a large pool to build a robust QSAR model. slideshare.netigi-global.com |

Model validation is essential to ensure that a QSAR model is robust, stable, and has predictive power for new compounds. basicmedicalkey.comresearchgate.net Validation is performed using both internal and external methods. basicmedicalkey.com

Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used to assess the model's robustness and stability using the training set data alone. basicmedicalkey.com

External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used during model development. basicmedicalkey.com

A crucial aspect of validation is defining the Applicability Domain (AD) of the model. basicmedicalkey.comeawag.ch The AD is the chemical and response space for which the model has been developed and validated, and for which it can make reliable predictions. scispace.comtum.de Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. basicmedicalkey.comscispace.com The AD ensures that the model is used appropriately within the boundaries of the data on which it was trained. researchgate.net

Computational and Statistical Methods for Model Development (e.g., Regression Analysis, Neural Networks)

Analysis of Structural Features Influencing Biological Interactions (e.g., Electrophilic Sites, Bicyclo[3.3.1]nonane System)

The gymnastatin alkaloid family, including Gymnastatin Q, possesses a unique and complex architecture that is key to its biological activity. vulcanchem.comontosight.ai Two features are of particular importance: the rigid bicyclo[3.3.1]nonane core and a variety of electrophilic functional groups. nih.govresearchgate.net

The bicyclo[3.3.1]nonane system forms the structural scaffold of several gymnastatins, including F, G, and Q. researchgate.netrsc.org This rigid ring system dictates the three-dimensional orientation of the various functional groups, which is critical for specific binding interactions with biological targets. vulcanchem.com The stereochemistry of this core is crucial, as demonstrated by synthetic studies where slight changes in reaction conditions can lead to different stereoisomers, potentially altering biological activity. nih.govresearchgate.net The antitumor activity of some synthetic bicyclo[3.3.1]nonane derivatives has been shown to be dependent on the nature and position of substituents on this framework. nih.gov

The electrophilic sites present in the gymnastatin family are hypothesized to be critical for their mechanism of action, likely through covalent interactions with nucleophilic residues (such as cysteine) in target proteins. nih.govresearchgate.netrsc.org These natural products contain a diverse array of reactive moieties. nih.gov

Chloroenone and α-chloroketone: These groups are potent electrophiles. nih.govnih.gov

Epoxyketone: Found in members like Gymnastatin G, this is another reactive functional group. nih.govresearchgate.net

α,β,γ,δ-unsaturated amide: The extended conjugated system in the side chain is also a potential Michael acceptor. nih.govnih.gov

Chemoproteomic studies on the related compound Dankastatin B have confirmed that its electrophilic nature allows it to covalently bind to protein targets, supporting the hypothesis that this is a key mechanistic feature for this class of alkaloids. nih.govresearchgate.net A QSAR model for this compound would need to incorporate descriptors that quantify the reactivity of these electrophilic centers to correlate structure with the ability to form covalent bonds with cellular targets.

Comparative QSAR Analyses within the Gymnastatin Alkaloid Family (e.g., this compound versus other members)

The gymnastatin family comprises over 20 members, each with variations in oxygenation, halogenation, and cyclization patterns, originating from a common biosynthetic precursor. nih.gov This structural diversity, coupled with varying biological activities, makes the family an ideal subject for comparative QSAR analysis. nih.govresearchgate.net Such an analysis would aim to explain why certain members, like this compound, exhibit potent activity against specific cancer cell lines, while others have different activity profiles. nih.gov

A comparative QSAR study would quantify the structural differences between alkaloids like this compound and other family members to build a predictive model. nih.gov

Table 3: Structural Comparison of Selected Gymnastatin Alkaloids

| Compound | Core Structure | Key Functional Group Differences from this compound |

|---|---|---|

| This compound | Bicyclo[3.3.1]nonane nih.gov | Contains a C-9 methyl ether. researchgate.net |

| Gymnastatin G | Bicyclo[3.3.1]nonane researchgate.net | Possesses a reactive epoxyketone and a C-9 hydroxyl group instead of a methyl ether. nih.govresearchgate.net |

| Gymnastatin R | Bicyclo[3.3.1]nonane vulcanchem.com | Features two chlorine atoms and hydroxyl groups at different positions compared to other members. vulcanchem.com |

| Dankastatin B | Oxo-decalin nih.govnih.gov | Has a different bicyclic core structure (cis-decalin) compared to the bicyclo[3.3.1]nonane of this compound. nih.gov |

| Gymnastatin N | Spirocyclic dienone nih.govmdpi.com | Believed to be an early biosynthetic precursor, lacking the complex bicyclic systems of later members. nih.gov |

By developing a QSAR model for the entire family, researchers could identify the specific structural features that enhance or diminish a particular biological activity. For instance, the model could quantify the impact of:

The presence of a methyl ether at C-9 (this compound) versus a hydroxyl group (Gymnastatin G). researchgate.net

The type of bicyclic system (bicyclo[3.3.1]nonane vs. oxo-decalin). nih.gov

The number and position of chlorine atoms. vulcanchem.com

Such models could explain the observed appreciable growth inhibition of this compound against BSY-1 (breast) and MKN7 (stomach) human cancer cell lines and guide the design of new, even more potent analogs. nih.gov QSAR studies on other alkaloid classes have successfully provided plausible structural explanations for their activity and selectivity, demonstrating the potential of this approach for the gymnastatin family. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Aranorosin |

| Dankastatin A |

| Dankastatin B |

| Dankastatin C |

| Gymnastatin A |

| Gymnastatin F |

| Gymnastatin G |

| Gymnastatin N |

| This compound |

| Gymnastatin R |

| Gymnastatin S |

| Gymnastatin T |

| Gymnamide |

| Gymnasterone A |

| Gymnasterone B |

| Gymnasterone C |

Pharmacological Targets and Molecular Mechanistic Investigations Preclinical Focus

Identification of Molecular Targets

Exploration of Covalent Binding Mechanisms via Electrophilic Functional Groups

Gymnastatin Q belongs to a class of chlorinated alkaloids derived from the fungus Gymnascella dankaliensis. nih.gov A defining characteristic of the gymnastatin and the related dankastatin family of natural products is the presence of distinct electrophilic functional groups. nih.gov These reactive sites enable the compounds to form covalent bonds with biological nucleophiles, such as the cysteine residues in proteins, which is a key aspect of their mechanism of action. nih.gov

This compound's structure features a bicyclo[3.3.1]nonane core and a C-9 methyl ether. nih.gov Crucially, it is noted to possess a single electrophilic site within its oxidized tyrosine core, specifically a chloroenone motif. nih.gov This electrophilic center is a prime candidate for undergoing covalent bond formation, suggesting a targeted mode of interaction with specific proteins rather than indiscriminate reactivity. nih.gov The potential for covalent modification of protein targets can lead to sustained engagement and unique selectivity.

Investigation of Specific Protein Interactions (e.g., PI3K, VDAC3 Cysteine C65)

While direct proteomic profiling for this compound has not been extensively detailed, studies on the closely related and more potent compound, Dankastatin B, provide significant insight into the likely targets for this class of molecules. Chemoproteomic studies identified the mitochondrial protein Voltage-Dependent Anion Channel 3 (VDAC3) as a specific covalent target of Dankastatin B. Given the shared electrophilic nature of these alkaloids, VDAC3 represents a strong candidate target for this compound as well.

VDAC3 is a channel protein located in the mitochondrial outer membrane and is notable for its high number of cysteine residues. researchgate.net Several of these cysteines, including Cys36, Cys65, Cys122, and Cys229, are predicted to be exposed to the mitochondrial intermembrane space, making them accessible to modification by electrophilic molecules. researchgate.net The cysteine residues of VDAC3 have been shown to be involved in regulating its interactions with other proteins. The potential covalent modification of a residue like Cys65 by this compound's electrophilic chloroenone group could therefore alter VDAC3 function and impact mitochondrial processes. There is no specific evidence from the reviewed literature linking this compound to the inhibition of PI3K.

Enzyme Inhibition Studies (e.g., Coenzyme Q - cytochrome c reductase)

Coenzyme Q - cytochrome c reductase, also known as Complex III, is a critical component of the mitochondrial electron transport chain responsible for generating ATP through oxidative phosphorylation. It catalyzes the transfer of electrons from coenzyme Q (ubiquinol) to cytochrome c. Various natural products are known to inhibit Complex III by binding to its Q_o or Q_i sites, thereby disrupting the electron flow.

However, specific studies detailing the inhibitory effect of this compound on Coenzyme Q - cytochrome c reductase are not prominent in the available scientific literature. While the compound's likely mitochondrial target (VDAC3) suggests an impact on mitochondrial function, direct inhibition of Complex III by this compound has not been established as its primary mechanism of action.

Cellular Pathway Modulation Studies

Investigation of Cellular Processes Influenced by this compound

Preclinical studies have demonstrated that this compound possesses growth-inhibitory properties against various cancer cell lines. Research has documented its cytotoxic activity against the P388 murine leukemia cell line. Furthermore, this compound has shown notable growth inhibition against BSY-1 (breast) and MKN7 (stomach) human cancer cell lines.

However, its efficacy can be context-dependent. In a comparative study against an aggressive triple-negative breast cancer cell line (231MFP), this compound and the structurally similar Gymnastatin G were found to be significantly less active than other members of the family, such as Dankastatin B and Gymnastatin A. nih.gov This suggests that subtle structural differences among the gymnastatin alkaloids can lead to substantial variations in their biological activity profiles against specific cancer types.

Table 1: Reported Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Outcome |

|---|---|---|

| P388 | Murine Leukemia | Growth Inhibition |

| BSY-1 | Human Breast Cancer | Appreciable Growth Inhibition |

| MKN7 | Human Stomach Cancer | Appreciable Growth Inhibition |

| 231MFP | Human Triple-Negative Breast Cancer | Low Activity |

Effects on Mitochondrial Energetics and Related Pathways

The identification of VDAC3, a mitochondrial outer membrane protein, as a likely target for the gymnastatin class of compounds strongly implies that their cellular effects are mediated through the modulation of mitochondrial function. VDAC channels are gatekeepers for the passage of ions and key metabolites—such as pyruvate, succinate, and ATP—between the cytosol and the mitochondria. researchgate.net

By covalently modifying VDAC3, this compound could alter the permeability of the mitochondrial outer membrane. This disruption would directly affect the supply of substrates to the tricarboxylic acid (TCA) cycle and the electron transport chain, thereby impacting mitochondrial energetics. Potential consequences of such modulation include a decrease in the rate of oxygen consumption, reduced ATP synthesis, and an altered mitochondrial redox state. The impairment of mitochondrial energy metabolism is a well-established mechanism for inducing cytotoxicity and can halt the proliferation of cancer cells, which often have high energy demands.

Exploration of Apoptosis Induction Pathways (e.g., Rac 1, JNK Activation)

The induction of apoptosis, or programmed cell death, by this compound involves complex signaling cascades. Key pathways implicated in this process include the activation of Rac1 and c-Jun N-terminal kinase (JNK).

The JNK signaling cascade is a recognized MAPK pathway that relays signals from various receptors to primarily initiate stress-related cellular responses, including apoptosis. mdpi.comnih.gov Dysregulation of this pathway is associated with several diseases. nih.gov JNK can trigger apoptosis through its influence on the intrinsic pathway by regulating Bcl2 family proteins. It can phosphorylate and inhibit anti-apoptotic proteins like Bcl-2 and Mcl-1, while activating pro-apoptotic proteins such as Bad, Bim, and Bax. mdpi.com

Rac1, a small GTPase, is a crucial upstream regulator of the JNK pathway. mdpi.com The activation of Rac1 can lead to the formation of a multiprotein complex that includes POSH (Plenty of SH3s), a scaffold protein. embopress.orgnih.gov This complex facilitates the autophosphorylation and activation of mixed-lineage kinases (MLKs), which in turn phosphorylate and activate MKK4/7. Subsequently, MKK4/7 activates JNKs, leading to the phosphorylation of transcription factors like c-Jun and ultimately apoptosis. embopress.org Studies have demonstrated that Rac1-induced apoptosis is linked to the production of ceramides (B1148491) and the synthesis of Fas ligand (FasL), which are mediated by JNK and NF-κB dependent signals.

The mechanism often involves the scaffold protein POSH, which binds to the activated, GTP-bound form of Rac1. embopress.orgnih.gov This interaction is a critical step in the activation of the downstream JNK cascade. embopress.org Apoptotic stimuli can promote the assembly of a complex containing POSH, GTP-Rac1, and other components of the JNK pathway, leading to the sequential activation of MLKs, MKK4/7, and finally JNK. embopress.org

Advanced Methodologies for Target Deconvolution and Mechanistic Elucidation

To unravel the specific molecular targets of this compound and the intricate mechanisms through which it exerts its effects, a range of advanced scientific methodologies are employed. These techniques provide deep insights into the compound's interactions within the cellular environment.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to identify the protein targets of small molecules directly in complex biological systems. nih.govsioc-journal.cnnih.govresearchgate.net This technique utilizes chemical probes that covalently bind to the active sites of specific proteins, allowing for their subsequent identification and quantification. nih.govresearchgate.net

In the context of compounds structurally related to this compound, such as the dankastatins and other gymnastatins, ABPP has been instrumental. nih.gov For instance, isoTOP-ABPP (isotopic tandem orthogonal proteolysis-ABPP) has been used to map the proteome-wide cysteine-reactivity of these compounds. nih.gov This approach can identify specific cysteine residues on proteins that are targeted by the electrophilic sites present in these natural products. nih.gov The general workflow of an ABPP experiment involves treating a proteome with the compound of interest, followed by labeling with a probe, and then analyzing the labeled proteins via mass spectrometry. nih.govchemrxiv.org This allows for the identification of proteins that are specifically engaged by the compound. nih.govchemrxiv.org

Table 1: Key Steps in Activity-Based Protein Profiling (ABPP)

| Step | Description |

|---|---|

| 1. Probe Design | Design of a chemical probe with a reactive group (warhead) to covalently bind to target proteins, a linker, and a reporter tag for detection. researchgate.net |

| 2. Proteome Treatment | Incubation of a complex proteome (e.g., cell lysate) with the small molecule of interest (e.g., this compound). nih.gov |

| 3. Probe Labeling | Addition of the ABPP probe to the treated proteome, where it will bind to the active sites of proteins not already occupied by the test compound. nih.gov |

| 4. Target Enrichment | Use of the reporter tag (e.g., biotin) to enrich the probe-labeled proteins from the complex mixture. |

| 5. Proteomic Analysis | Identification and quantification of the enriched proteins using mass spectrometry to determine which proteins were engaged by the test compound. nih.gov |

Computational chemistry provides powerful tools to investigate the mechanisms of action of bioactive molecules like this compound at an atomic level. mdpi.comnih.govfrontiersin.org These methods can simulate molecular interactions and reaction pathways that are often difficult to observe experimentally.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: This hybrid approach is particularly useful for studying reactions in large systems like enzymes. mpg.de A small, chemically reactive region (e.g., this compound bound to its target protein's active site) is treated with high-level quantum mechanics (QM), while the surrounding environment (the rest of the protein and solvent) is described using more computationally efficient molecular mechanics (MM). mpg.de This allows for the detailed study of electronic rearrangements during a chemical reaction within a biological context. mpg.de The combination of QM/MM with molecular dynamics (MD) simulations enables the exploration of reaction mechanisms and the calculation of free energy profiles. mdpi.comnih.govfrontiersin.org

Density Functional Theory (DFT): DFT is a popular QM method used within QM/MM simulations to describe the electronic structure of the reactive QM region. nih.govfrontiersin.orggromacs.org It provides a good balance between accuracy and computational cost for many biological systems. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior of molecules over time. mdpi.comnih.gov In the context of this compound, MD can be used to study the conformational changes in both the compound and its target protein upon binding, providing insights into the stability of the complex and the interactions that govern binding.

To understand the global cellular response to this compound, researchers can employ proteomic and translatomic analyses. These "omics" approaches provide a snapshot of the entire set of proteins (proteome) and the set of actively translated mRNAs (translatome) within a cell at a given time.

Deep proteomic analysis of various human cell lines has revealed that while many proteins are ubiquitously expressed, their expression levels can vary significantly. nih.gov By comparing the proteomes of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels are altered, pointing to pathways affected by the compound. biorxiv.orgembopress.orgembopress.org This can be achieved through mass spectrometry-based quantitative proteomics. nih.govembopress.org

Translatomic analysis, often performed alongside proteomics, can reveal how this compound affects the translation of specific mRNAs into proteins. haematologica.org This is particularly relevant as some cellular stress responses involve a global shutdown of translation while selectively translating key stress-response proteins. haematologica.org Comparing changes in the translatome and proteome can help distinguish between transcriptional, translational, and post-translational modes of regulation induced by the compound. haematologica.org

Once a putative protein target of this compound is identified, site-directed mutagenesis is a crucial technique for validating this interaction. bioinnovatise.comneb-online.de This method involves making specific, targeted changes to the DNA sequence of the gene encoding the protein of interest. neb-online.deassaygenie.com

For example, if ABPP and computational modeling suggest that this compound binds to a specific amino acid residue (e.g., a cysteine) in a protein's active site, that residue can be mutated to another amino acid (e.g., an alanine) that cannot be modified by the compound. bioinnovatise.com If the mutated protein no longer binds to this compound or if cells expressing the mutant protein are resistant to the compound's effects, it provides strong evidence that this specific residue is critical for the compound's activity and validates the protein as a direct target. bioinnovatise.comnih.gov The process typically involves designing primers containing the desired mutation, using PCR to amplify the plasmid containing the gene of interest, and then introducing the mutated plasmid into cells. assaygenie.comneb.com

Future Research Directions and Unanswered Questions in Gymnastatin Q Research

Comprehensive Target Identification for the Entire Gymnastatin Class

A significant gap in the current understanding of the gymnastatin family, including Gymnastatin Q, is the definitive identification of their cellular targets. rsc.orgnih.gov The presence of multiple electrophilic sites, such as chloroenone and α,β,γ,δ-unsaturated amide moieties, strongly suggests that these natural products may act as covalent inhibitors, forming irreversible bonds with nucleophilic residues like cysteine on their protein targets. rsc.orgnih.govresearchgate.net

Future research must, therefore, focus on applying similar comprehensive proteomic and chemoproteomic strategies to this compound and other gymnastatins to map their interactomes. researchgate.net Identifying the full spectrum of protein targets will be essential for understanding their mechanisms of action, explaining their cytotoxic effects, and exploring their potential as therapeutic agents or molecular probes. rsc.orgvulcanchem.com

Detailed Elucidation of Full Biosynthetic Enzyme Mechanisms and Regulation

The biosynthesis of the complex architecture of gymnastatins is a fascinating area that remains only partially understood. It is proposed that the biosynthesis begins with the combination of tyrosine and a 14-carbon polyketide fragment to form an initial precursor, Gymnastatin N. vulcanchem.comnih.gov Subsequent enzymatic reactions, including electrophilic halogenation and a series of oxidative cyclizations, are thought to generate the diverse array of gymnastatin structures. vulcanchem.comnih.gov

Key questions revolve around the specific enzymes that catalyze each step and the precise sequence of these transformations. For instance, the formation of the characteristic bicyclo[3.3.1]nonane core of this compound is thought to occur via an aldol (B89426) pathway, while the related dankastatins are formed through an oxa-Michael pathway. rsc.orgnih.gov The presence of a methyl ether at the C-9 position in this compound, compared to a hydroxyl group in Gymnastatin G, points to specific enzymatic methylation and raises questions about the timing and mechanism of this modification. rsc.orgnomuraresearchgroup.com

Unraveling the complete biosynthetic pathway requires the identification and characterization of the entire gymnastatin gene cluster. mdpi.com This involves sequencing the genome of the producing organism, Gymnascella dankaliensis, and using bioinformatic tools to identify genes encoding for polyketide synthases (PKSs), nonribosomal peptide synthetases (NRPSs), halogenases, oxidoreductases, and other modifying enzymes. mdpi.comuni-duesseldorf.de Subsequent functional characterization of these enzymes through gene knockout experiments and in vitro reconstitution of pathway steps will be crucial for a full mechanistic understanding. mdpi.com This knowledge could pave the way for the engineered biosynthesis of novel gymnastatin analogs. mdpi.com

Rational Design and Synthesis of Mechanistic Probes and Analogs with Modulated Electrophilicity

The total synthesis of several gymnastatin members has been a significant achievement, providing not only confirmation of their structures but also a platform for creating analogs and mechanistic probes. nih.govpitt.edumdpi.com Future synthetic efforts can be directed towards the rational design of new molecules based on the this compound scaffold.

A key area of interest is the modulation of the compound's electrophilicity. rsc.orgnih.gov The chloroenone moiety is a prime candidate for covalent interaction with cellular nucleophiles. researchgate.net By systematically modifying this functional group—for example, by replacing the chlorine atom with other halogens or functional groups that alter its reactivity—researchers can create a library of analogs. These analogs would be invaluable tools for several reasons:

Structure-Activity Relationship (SAR) Studies : Testing a series of analogs with varying electrophilicity against cancer cell lines can clarify the importance of covalent bonding for the observed cytotoxicity. vulcanchem.com This can help to distinguish between effects caused by covalent modification of a target and those arising from non-covalent interactions.

Target Identification : Analogs can be designed as mechanistic probes. rsc.org For instance, incorporating a "tag" or a less reactive "warhead" can help in capturing and identifying the specific protein targets of this compound. vulcanchem.com

Improved Therapeutic Index : By fine-tuning the electrophilicity, it may be possible to design analogs with increased selectivity for cancer cells over healthy cells, potentially leading to compounds with better therapeutic profiles.

The development of synthetic routes that allow for diversification at various points of the molecular scaffold will be crucial for efficiently generating these targeted libraries. pitt.edu

Advanced Computational Modeling for Predictive Understanding of Interactions and Reactivity

Computational chemistry offers powerful tools to complement experimental research on this compound. mdpi.comscidac.gov Advanced computational modeling can provide predictive insights into the molecule's behavior at an atomic level, guiding further experimental work. frontiersin.org

Key areas where computational modeling can be applied include:

Molecular Docking : Once potential protein targets are identified, molecular docking simulations can predict how this compound binds to them. mdpi.com These models can reveal the specific amino acid residues involved in the interaction and predict the most favorable binding poses, including the geometry of a potential covalent adduct.

Quantum Mechanics/Molecular Mechanics (QM/MM) : For a more detailed understanding of the covalent reaction, QM/MM methods can be employed. These simulations can model the reaction mechanism between this compound's electrophilic center and a nucleophilic residue (like cysteine) on its target protein, calculating the energy barriers and transition states for bond formation. frontiersin.org

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of this compound in complex with its protein target over time. mdpi.comfrontiersin.org This can help to understand the stability of the interaction and how the binding of the natural product might induce conformational changes in the protein, ultimately affecting its function. nih.gov

Predictive Reactivity Models : Computational models can be built to predict the reactivity of different electrophilic sites within the gymnastatin class, helping to prioritize which compounds and which sites are most likely to be biologically relevant covalent modifiers. frontiersin.org

By integrating these computational approaches, researchers can build a more comprehensive, predictive model of how this compound interacts with the cellular environment, accelerating the process of target validation and the rational design of new analogs. mdpi.comscispace.com

Integration of Multi-Omics Data for Systems-Level Understanding of Cellular Responses

To gain a holistic view of the cellular impact of this compound, future research should move beyond single-endpoint assays and embrace a systems biology approach through the integration of multiple "omics" datasets. biorxiv.orgresearchgate.net Analyzing the transcriptome, proteome, and metabolome of cells treated with this compound can reveal the global cellular response and uncover the complex network of pathways perturbed by the compound. nih.govnih.gov

An integrated multi-omics approach would involve:

Transcriptomics (RNA-Seq) : To identify which genes are up- or down-regulated in response to this compound treatment. This can provide clues about the cellular stress responses, signaling pathways, and compensatory mechanisms that are activated. nih.gov

Proteomics : To measure changes in protein abundance and identify post-translational modifications (PTMs) like phosphorylation or ubiquitination. nih.gov This can directly link the compound's presence to changes in the levels and activity of key signaling proteins. embopress.org

Metabolomics : To analyze how cellular metabolism is altered. Since many cancer pathways are linked to metabolic reprogramming, understanding how this compound affects metabolite levels can provide crucial insights into its anti-cancer mechanism. embopress.org

By integrating these different layers of biological information, researchers can construct comprehensive models of the drug's mechanism of action. researchgate.netnih.gov For example, this approach could reveal if the covalent modification of a single target protein leads to a cascade of downstream effects on gene expression and metabolic function. biorxiv.orgembopress.org This systems-level understanding is critical for identifying robust biomarkers of drug response and for uncovering potential combination therapies that could enhance the efficacy of this compound.

Interactive Data Tables

Table 1: Investigated Biological Activities of Selected Gymnastatin-Class Compounds

| Compound | Target/Assay | Observed Effect | Reference |

|---|---|---|---|

| This compound | P388 (murine leukemia) | Growth inhibition | vulcanchem.com |

| This compound | BSY-1 (human breast cancer) | Appreciable growth inhibition | vulcanchem.compitt.edu |

| This compound | MKN7 (human stomach cancer) | Appreciable growth inhibition | vulcanchem.compitt.edu |

| Gymnastatin G | P388 (murine leukemia) | Potent growth inhibition | researchgate.net |

| Gymnastatin F | P388 (murine leukemia) | Potent growth inhibition | researchgate.net |

| Dankastatin B | VDAC3 (human breast cancer cells) | Covalent modification of Cys65 | nih.govresearchgate.net |

| Gymnastatin A | Triple Negative Breast Cancer Cells | Growth inhibition (EC50 = 2.1 µM) | nomuraresearchgroup.com |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Gymnastatin A |

| Gymnastatin F |

| Gymnastatin G |

| Gymnastatin N |

| This compound |

| Dankastatin B |

| Dankastatin C |

| Aranorosin |

| Tyrosine |

Q & A

Q. What experimental methodologies are recommended for isolating and characterizing Gymnastatin Q?

this compound isolation typically involves chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Structural characterization employs spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to resolve stereochemistry and functional groups . For example, highlights controlled monochlorination of tyrosine derivatives using thionyl chloride under argon, followed by reductive steps to generate intermediates critical for structural confirmation .

Q. How can researchers design bioactivity assays for this compound with minimal bias?

Use in vitro cell-based assays (e.g., cytotoxicity against cancer cell lines) with positive and negative controls. Ensure blinding during data collection and apply statistical validation (e.g., ANOVA with post-hoc tests) to minimize observer bias. emphasizes rigorous documentation of assay conditions, including reagent concentrations and incubation times, to ensure reproducibility .

Q. What are common challenges in synthesizing this compound derivatives?

Key challenges include regioselectivity during halogenation and stereochemical control during cyclization. notes that sulfuryl chloride-mediated chlorination requires precise temperature control (−20°C to 0°C) to avoid overhalogenation, while Pd-catalyzed reductions demand inert atmospheres to prevent side reactions .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data across studies on this compound?

Contradictions may arise from differences in cell lines, assay protocols, or compound purity. Apply meta-analysis frameworks to compare datasets, and perform sensitivity analyses to identify confounding variables (e.g., solvent effects or endotoxin contamination). recommends triangulating results across multiple methodologies (e.g., in vitro, in silico, and ex vivo models) to validate findings .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., log-logistic or Hill equation) to calculate IC₅₀ values. For multi-variable datasets, structural equation modeling (SEM) or partial least squares (PLS) regression can disentangle interdependent variables (e.g., cytotoxicity vs. solubility). and highlight SEM’s utility in modeling latent variables like bioactivity potency .

Q. How can researchers ensure data reliability in this compound subsampling for analytical assays?

Follow QA/QC protocols, including homogenization of biological samples and use of internal standards (e.g., deuterated analogs). specifies that subsampling error (sTE) should be quantified via repeated measurements, and analytical bias (mAE) must be reported with confidence intervals .

Methodological Design and Validation

Q. What steps are critical for validating this compound’s mechanism of action in complex biological systems?

Combine genetic knockdown (e.g., CRISPR/Cas9) with phenotypic rescue experiments to confirm target engagement. Use isotopic labeling (e.g., ¹³C-glucose tracing) to track metabolic perturbations. underscores the need to reconcile experimental data with theoretical models (e.g., molecular docking simulations) to validate mechanisms .

Q. How should ethical considerations be integrated into experimental designs involving this compound?

For in vivo studies, adhere to ARRIVE guidelines for animal welfare. Secure ethical approval for human-derived cell lines, and anonymize donor metadata. mandates explicit documentation of ethical oversight in methods sections, including institutional review board (IRB) approval numbers .

Data Interpretation and Reporting

Q. What frameworks are recommended for reconciling divergent results in this compound research?

Apply the "3C" framework: Compare (methodologies), Contrast (experimental conditions), and Contextualize (biological relevance). advises discussing limitations (e.g., batch variability in natural product extracts) and proposing follow-up studies (e.g., synthetic analog libraries) to resolve ambiguities .

Q. How can researchers optimize the reproducibility of this compound studies?

Publish raw datasets (e.g., NMR spectra, chromatograms) in open-access repositories and provide step-by-step protocols for critical steps (e.g., epoxidation or deprotection). stresses independent replication by third-party labs to confirm findings .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.